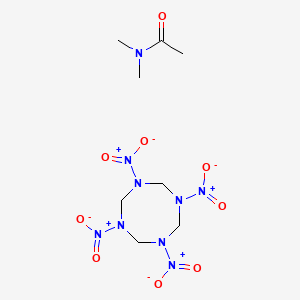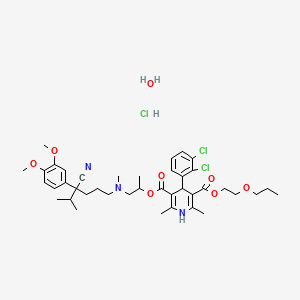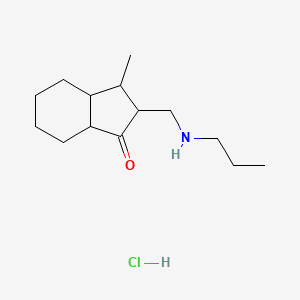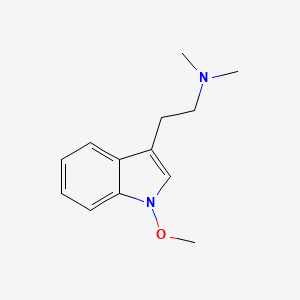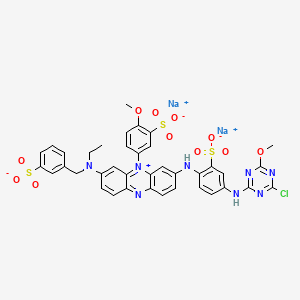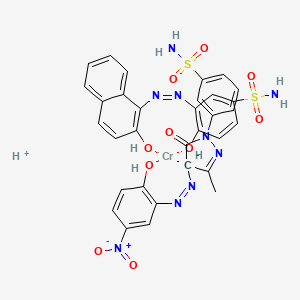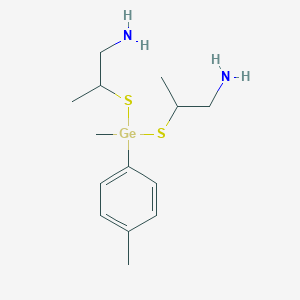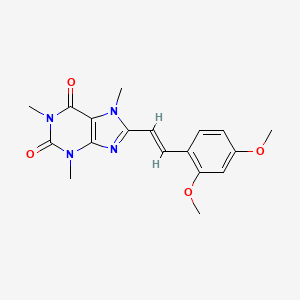![molecular formula C19H24Cl3N3OZn B12766435 Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride CAS No. 73772-31-3](/img/structure/B12766435.png)
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride is a complex organozinc compound It is known for its unique structure, which combines a zinc chloride moiety with a phenoxazinylidene azanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride typically involves the reaction of zinc chloride with diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxazinylidene moiety.
Reduction: Reduction reactions can also occur, especially at the azanium group.
Substitution: The compound can participate in substitution reactions, where the chloride ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
Oxidation: Oxidized derivatives of the phenoxazinylidene moiety.
Reduction: Reduced forms of the azanium group.
Substitution: Substituted derivatives where chloride ions are replaced by other groups.
Aplicaciones Científicas De Investigación
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The zinc ion can coordinate with various functional groups, facilitating catalytic reactions. The phenoxazinylidene moiety can participate in electron transfer processes, while the azanium group can interact with negatively charged sites on biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorozinc: A simpler compound with only zinc and chloride ions.
Phenoxazin-5-ium chloride: Lacks the zinc moiety but has a similar phenoxazinylidene structure.
Diethylzinc: Contains zinc and ethyl groups but lacks the phenoxazinylidene and azanium groups.
Uniqueness
Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride is unique due to its combination of zinc chloride with a complex organic moiety
Propiedades
Número CAS |
73772-31-3 |
|---|---|
Fórmula molecular |
C19H24Cl3N3OZn |
Peso molecular |
482.1 g/mol |
Nombre IUPAC |
dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C19H23N3O.3ClH.Zn/c1-5-20-16-12-19-17(10-13(16)4)21-15-9-8-14(11-18(15)23-19)22(6-2)7-3;;;;/h8-12H,5-7H2,1-4H3;3*1H;/q;;;;+2/p-2 |
Clave InChI |
FMMJCWFYRNBXFH-UHFFFAOYSA-L |
SMILES canónico |
CCNC1=CC2=C(C=C1C)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-].Cl[Zn]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



